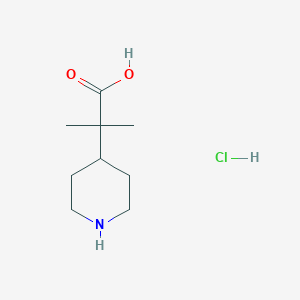

2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride

描述

属性

IUPAC Name |

2-methyl-2-piperidin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h7,10H,3-6H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIMQCXXLAAEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763110-36-7 | |

| Record name | 2-methyl-2-(piperidin-4-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride typically involves the reaction of piperidine with 2-methylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

化学反应分析

Types of Reactions

2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogens, alkylating agents; often conducted under reflux conditions to ensure complete reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

科学研究应用

Chemistry

In the field of chemistry, 2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride is utilized as a building block in the synthesis of more complex molecules. It undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to create derivatives with tailored properties.

Types of Reactions:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Produces alcohols or amines.

- Substitution: Results in new functionalized derivatives.

Biology

The compound is employed in biological research to study enzyme interactions and metabolic pathways . Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical processes.

Mechanisms of Action:

- Interacts with specific enzymes or receptors.

- Influences various metabolic pathways, potentially acting as an inhibitor or modulator.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects and as a precursor in drug development. Research indicates potential applications in treating conditions such as pain, anxiety, and other neurological disorders.

Recent studies have demonstrated the biological activity of this compound, particularly its antimicrobial properties. The following table summarizes findings on its antibacterial and antifungal activities:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 0.0039 - 0.025 mg/mL |

| Escherichia coli | Bactericidal | 0.0039 - 0.025 mg/mL |

| Candida albicans | Antifungal | 16.69 - 78.23 µM |

| Fusarium oxysporum | Antifungal | 56.74 - 222.31 µM |

These results indicate a promising antibacterial profile, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers assessed the antifungal efficacy of various piperidine derivatives against Candida albicans. The study found that compounds with structural similarities to this compound exhibited potent antifungal activity, significantly reducing fungal growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of piperidine derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated that specific modifications in the piperidine structure could enhance selectivity towards cancer cells over normal cells, thus minimizing side effects .

作用机制

The mechanism of action of 2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Group Comparisons

The following table highlights structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to free bases. For example, this compound is more soluble in polar solvents (e.g., water, methanol) than its non-ionic analogs .

- Lipophilicity : Compounds with aromatic substitutions (e.g., phenyl or methoxyphenyl groups) exhibit higher logP values, favoring membrane permeability .

- Stability : Piperidine-based hydrochlorides are generally stable under refrigeration but may degrade under prolonged exposure to moisture or heat .

生物活性

2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 195.7 g/mol. The compound is characterized by its piperidine ring, which is known for its versatility in pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various metabolic pathways. Research indicates that it may act as an inhibitor or modulator in different biological contexts, including:

- Enzyme Interactions : The compound has been employed in studies focusing on enzyme interactions, particularly those involved in metabolic pathways .

- Receptor Binding : It may bind to specific receptors, although the exact targets are still under investigation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. The following table summarizes findings on its antibacterial and antifungal activities:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 0.0039 - 0.025 mg/mL |

| Escherichia coli | Bactericidal | 0.0039 - 0.025 mg/mL |

| Candida albicans | Antifungal | 16.69 - 78.23 µM |

| Fusarium oxysporum | Antifungal | 56.74 - 222.31 µM |

These results indicate a promising antibacterial profile, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of piperidine derivatives, including this compound. Inhibition of soluble epoxide hydrolase (sEH) has been identified as a potential mechanism for reducing inflammation .

Case Studies

- Antitumor Activity : A study investigating small molecule inhibitors of EZH2 (a key target in cancer therapy) included derivatives based on piperidine structures similar to this compound. These inhibitors demonstrated significant antitumor effects in xenograft models .

- Pain Management : Another research effort focused on the analgesic properties of piperidine derivatives, suggesting that compounds like this compound could be developed into effective pain management therapies due to their interaction with pain-related pathways .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methyl-2-(piperidin-4-yl)propanoic acid hydrochloride?

The synthesis typically involves a nucleophilic substitution or condensation reaction between 2-methylpropanoic acid derivatives and piperidine. Key steps include:

- Reaction Setup : Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents under inert atmosphere (e.g., nitrogen) .

- Salt Formation : Introduce hydrochloric acid (HCl) to protonate the piperidine nitrogen, forming the hydrochloride salt. Temperature control (0–5°C) during acid addition prevents exothermic side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (if impurities persist) .

- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for acid:amine) and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 2.8–3.2 ppm (piperidine protons), and δ 12.5 ppm (carboxylic acid proton, broad) confirm structure .

- ¹³C NMR : Carboxylic carbon appears at ~170–175 ppm, while piperidine carbons resonate between 40–60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]+ calculated for C₉H₁₈ClNO₂: 231.1022) validates molecular formula .

- X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers in the piperidine ring .

Advanced Research Questions

Q. How can researchers address contradictory data in biological assays involving this compound?

Contradictions often arise from:

- Solubility Variability : Use standardized buffers (e.g., PBS with 0.1% DMSO) to ensure consistent dissolution .

- Enantiomeric Purity : Chiral HPLC or capillary electrophoresis verifies enantiomeric ratios, as impurities in the piperidine ring can skew activity .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, SH-SY5Y) to rule out cell-specific effects .

- Metabolite Interference : LC-MS/MS identifies metabolites that may antagonize or enhance observed effects .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to favor the desired enantiomer .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .

- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .

Q. What pharmacological mechanisms are associated with this compound’s neuroprotective effects?

- PI3K/Akt Pathway Modulation : Enhances neuronal survival by upregulating phosphorylated Akt in oxidative stress models .

- NMDA Receptor Antagonism : Reduces glutamate-induced excitotoxicity in cortical neurons (IC₅₀ ~10 μM) .

- Anti-inflammatory Action : Suppresses TNF-α and IL-6 secretion in microglial cells via NF-κB inhibition .

Q. How does structural modification of the piperidine ring influence biological activity?

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Increase binding affinity to GABA receptors but reduce solubility .

- Methyl Branching : Enhances metabolic stability by sterically hindering cytochrome P450 oxidation .

- Ring Saturation : Saturated piperidine derivatives exhibit higher blood-brain barrier permeability compared to unsaturated analogs .

Q. What are the stability considerations for long-term storage of this compound?

- Temperature : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis of the carboxylic acid group .

- Light Sensitivity : Amber glassware minimizes photodegradation of the piperidine moiety .

- pH Stability : Avoid aqueous solutions with pH >6, as deprotonation of the hydrochloride salt reduces solubility .

Methodological Notes

- Controlled Experiments : Include vehicle controls (e.g., HCl in solvent) to distinguish compound-specific effects from solvent/pH artifacts .

- Data Reproducibility : Use ≥3 biological replicates and report statistical significance (e.g., p <0.05 via ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。